An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Mepacrine (also known as quinacrine and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.
Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
Quinacrine dihydrochloride
CAS No.: 69-05-6
Cat. No.: VC20747710
Molecular Formula: C23H30ClN3O
Molecular Weight: 400.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69-05-6 |
---|---|
Molecular Formula | C23H30ClN3O |
Molecular Weight | 400.0 g/mol |
IUPAC Name | 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
Standard InChI | InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26) |
Standard InChI Key | GPKJTRJOBQGKQK-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Canonical SMILES | CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Colorform | Bright yellow crystals |
Melting Point | 248-250 °C Decomposes at 248 °C Melting point: ca 250 °C /Hydrochloride/ 248 - 250 °C |
Chemical Structure and Properties
Quinacrine dihydrochloride possesses the molecular formula C₂₃H₃₀ClN₃O·2HCl with a molecular weight of 472.88 g/mol . The compound is characterized by an acridine ring system with specific substitutions that contribute to its pharmacological activity. It typically appears as a yellow crystalline powder with greater than 95% purity when analyzed by HPLC .
The chemical structure is notable for its three main components: a chlorine substituent at position 6, a methoxy group at position 2, and a diethylaminomethylbutylamino side chain at position 9 . This specific arrangement contributes to quinacrine's ability to interact with biological molecules, particularly DNA, which forms the basis for many of its therapeutic effects.
Table 1: Chemical Properties of Quinacrine Dihydrochloride
Property | Description |
---|---|
Chemical Formula | C₂₃H₃₀ClN₃O·2HCl |
Molecular Weight | 472.88 g/mol |
CAS Number | 69-05-6 |
Physical Appearance | Yellow crystalline powder |
Purity | >95% (HPLC) |
Alternative Names | Atabrine Dihydrochloride, Mepacrine Dihydrochloride |
Mechanism of Action
Quinacrine dihydrochloride exhibits multiple mechanisms of action that contribute to its diverse pharmacological effects. The primary mechanism involves DNA intercalation, where the compound inserts between base pairs of the DNA double helix3. This intercalation disrupts DNA transcription and translation processes, which is particularly effective against rapidly dividing cells and certain pathogens.
Beyond DNA binding, quinacrine demonstrates additional pharmacological actions:
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Inhibition of succinate oxidation and interference with electron transport in parasites, disrupting their energy metabolism3
-
Strong inhibition of cholinesterase, affecting neurotransmission pathways3
-
Disruption of cellular replication in certain parasites and bacteria through its intercalating properties3
These multiple mechanisms explain quinacrine's effectiveness across various disease states and its continued interest in contemporary research. The compound's ability to achieve sufficient concentrations in target tissues further enhances its therapeutic potential across different applications.
Pharmacokinetics and Tissue Distribution
Absorption and Distribution
Quinacrine dihydrochloride demonstrates interesting pharmacokinetic properties, particularly regarding its distribution in various tissues. In murine models, plasma concentrations with a 37.5 mg/kg/day dose ranged from 75 to 175 ng/ml and remained stable during a 4-week dosing interval. With a higher dose of 75 mg/kg/day, plasma concentrations reached more than twice those observed with the lower dose, averaging 300 to 400 ng/ml .
A notable characteristic of quinacrine is its preferential concentration in specific tissues. The relative concentrations in tissues of tumor-bearing mice follow a descending order: liver > pituitary > adrenal > spleen > kidney ≥ lung > thymus > pancreas ≥ heart > tumor > testis > blood > brain .
Tissue Concentration Levels
Research has demonstrated that quinacrine achieves substantially higher concentrations in tissues compared to plasma. Brain tissue levels reached 400 to 600 ng/g with the 37.5 mg/kg/day dose and approximately 1500 ng/g with the 75 mg/kg/day dose . These brain concentrations exceed the EC50 (approximately 120 ng/ml) reported for quinacrine's antiprion effects in vitro by 3- to 10-fold .
Notably, quinacrine achieves remarkably high concentrations in the liver and spleen:
Table 2: Tissue Distribution of Quinacrine in Mice
Tissue | Concentration at 37.5 mg/kg/day | Concentration at 75 mg/kg/day |
---|---|---|
Plasma | 75-175 ng/ml | 300-400 ng/ml |
Brain | 400-600 ng/g | ~1500 ng/g |
Liver | 70-90 μg/g | 300-400 μg/g |
Spleen | 5-10 μg/g | 40-100 μg/g |
Therapeutic Applications
Antiprotozoal and Antimalarial Properties
Historically, quinacrine dihydrochloride served as an important antimalarial agent before being largely replaced by chloroquine3. Its mechanism against the malaria parasite involves DNA intercalation and disruption of the parasite's metabolic processes. Beyond malaria, the compound has demonstrated efficacy against other protozoal infections, most notably giardiasis3.
Applications in Prion Diseases
One of the more recent applications of quinacrine dihydrochloride is in the treatment of prion diseases. In vitro studies have demonstrated that quinacrine can clear abnormal prion proteins (PrPSc) and/or inhibit their formation .
Interestingly, some case reports in humans have suggested clinical improvement with quinacrine treatment, including the return of voluntary eye movement in certain patients . This discrepancy between in vitro efficacy, animal studies, and human case reports highlights the complex nature of prion diseases and the challenges in developing effective treatments.
Use in Autoimmune Conditions
Quinacrine has shown efficacy in treating lupus erythematosus, particularly cutaneous manifestations3. The compound's anti-inflammatory properties and ability to modulate immune responses contribute to its utility in managing autoimmune conditions.
Solid-State Characterization
Recent crystallographic studies have revealed important insights into the solid-state properties of quinacrine dihydrochloride. Research published in 2020 identified multiple solid forms of the compound:
The tetrahydrate crystal, obtained by crystal growth from a water/dioxane (80:20, v/v) solution, was characterized by single-crystal X-ray diffraction at 123 K. This form crystallizes in the P1 space group and features a complex three-dimensional hydrogen bonding network that includes four water molecules and two free chloride ions .
The dehydration-rehydration mechanism between the hydrated and anhydrous forms appears to be a destructive-reconstructive process, as no direct filiation between the hydrates has been evidenced . Both anhydrous phases were characterized using X-ray powder diffraction and thermal analysis, providing important information for pharmaceutical development and formulation.
This solid-state characterization is particularly relevant for pharmaceutical applications, as different solid forms can exhibit varying solubility, stability, and bioavailability properties.
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